Product packaging for Menadione bisulfite(Cat. No.:CAS No. 130-36-9)

Menadione bisulfite

Cat. No.: B086330
CAS No.: 130-36-9
M. Wt: 254.26 g/mol
InChI Key: WIXFIQKTHUVFDI-UHFFFAOYSA-N
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Description

Menadione sulfonic acid is an organosulfonic acid obtained by formal hydrosulfonation across the 2 and 3 positions of menadione. It is functionally related to a menadione. It is a conjugate acid of a menadione sulfonate.
A synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O5S B086330 Menadione bisulfite CAS No. 130-36-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130-36-9

Molecular Formula

C11H10O5S

Molecular Weight

254.26 g/mol

IUPAC Name

2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonic acid

InChI

InChI=1S/C11H10O5S/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13/h2-5H,6H2,1H3,(H,14,15,16)

InChI Key

WIXFIQKTHUVFDI-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O

Related CAS

130-37-0 (hydrochloride salt)
6147-37-1 (hydrochloride salt.trihydrate)

Synonyms

2-Methyl-1,4-naphthalenedione
2-Methyl-1,4-naphthoquinone
2-Methylnaphthoquinone
Bisulfite, Menadione
Bisulfite, Menadione Sodium
Menadione
Menadione bisulfite
Menadione sodium bisulfite
Menadione sodium bisulfite, trihydrate
Sodium Bisulfite, Menadione
Vicasol
Vikasol
Vitamin K 3
Vitamin K3
Vitamin K3 sodium bisulfite

Origin of Product

United States

Chemical Synthesis and Industrial Production of Menadione Bisulfite

Synthetic Pathways and Reaction Mechanisms

The synthesis of menadione (B1676200) bisulfite primarily begins with the creation of menadione (2-methyl-1,4-naphthoquinone), which is then converted to its bisulfite adduct.

Oxidation of 2-Methylnaphthalene (B46627) Precursors

The principal route to menadione is through the oxidation of 2-methylnaphthalene. beilstein-journals.orgresearchgate.net Historically, this was achieved using strong oxidizing agents like chromium(VI) oxide in acetic acid or sodium dichromate with sulfuric acid. researchgate.net While effective, these methods generate significant chromium-containing waste, posing environmental concerns. beilstein-journals.org

In the pursuit of greener and more efficient alternatives, various oxidizing agents and catalytic systems have been explored. Hydrogen peroxide (H₂O₂) has emerged as a prominent oxidant. beilstein-journals.orgnih.gov The oxidation of 2-methylnaphthalene with H₂O₂ can be catalyzed by various systems, including palladium(II)-polystyrene sulfonic acid resin, which has been shown to significantly improve yields compared to uncatalyzed reactions. beilstein-journals.org Other catalytic approaches involve the use of metalloporphyrins, which can quantitatively oxidize 2-methylnaphthalene to menadione and its isomer, 6-methyl-1,4-naphthoquinone (B15433). nih.gov The reaction mechanism in these catalyzed oxidations often involves the formation of highly reactive oxygen species that attack the naphthalene (B1677914) ring system. beilstein-journals.orgnih.gov

Another important precursor is 2-methyl-1-naphthol (B1210624). beilstein-journals.orgnih.gov Its oxidation to menadione offers the advantage of avoiding the formation of byproducts like 6-methyl-1,4-naphthoquinone. beilstein-journals.orgbeilstein-journals.org A variety of catalytic systems, including those based on titanium, niobium, and gold, have been successfully employed for the oxidation of 2-methyl-1-naphthol using H₂O₂. beilstein-journals.orgnih.gov For instance, oxidation with aqueous hydrogen peroxide using bromine and sulfuric acid as catalysts can yield menadione in high percentages. beilstein-journals.orgnih.gov The proposed mechanism involves an initial electrophilic bromination of the phenol (B47542) followed by hydrolysis facilitated by hydrogen peroxide. beilstein-journals.orgnih.gov

A novel and environmentally friendly approach involves the use of 3,4-dihydro-1(2H)-naphthalenone as a starting material. This process includes halogenation-elimination to form 1-naphthol, followed by methylation to produce 2-methyl-1-naphthol. The subsequent air oxidation of 2-methyl-1-naphthol yields menadione. google.com

Table 1: Comparison of Oxidation Methods for Menadione Synthesis

Precursor Oxidizing Agent Catalyst/Conditions Reported Yield/Selectivity Reference
2-Methylnaphthalene Chromium(IV) oxide Acetic acid 38-42% yield beilstein-journals.orgresearchgate.net
2-Methylnaphthalene Sodium dichromate Sulfuric acid 62% yield researchgate.net
2-Methylnaphthalene Hydrogen peroxide Palladium(II)-polystyrene sulfonic acid resin 50-60% yield beilstein-journals.org
2-Methylnaphthalene Potassium monopersulfate Metalloporphyrins (MnTPPS or FeTMPS) Quantitative oxidation to quinones nih.gov
2-Methyl-1-naphthol Hydrogen peroxide Bromine and Sulfuric acid 90% yield beilstein-journals.orgnih.gov
2-Methyl-1-naphthol Hydrogen peroxide Niobium-containing mesoporous silica (B1680970) (NbSBA-15) 97.3% selectivity at 100% conversion beilstein-journals.org
3,4-dihydro-1(2H)-naphthalenone Air - High selectivity and yield google.com

Addition Reactions with Bisulfite Salts

Once menadione is synthesized and purified, it undergoes a nucleophilic addition reaction with a bisulfite salt, typically sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅), to form the water-soluble menadione bisulfite. researchgate.net This reaction is generally carried out in a solvent system, such as aqueous ethanol (B145695) or n-hexane. researchgate.net The bisulfite ion acts as a nucleophile, attacking one of the carbonyl carbons of the menadione molecule. This leads to the formation of a stable addition product, menadione sodium bisulfite. ontosight.ai

The reaction conditions, including the molar ratio of reactants, temperature, and solvent, are critical for maximizing the yield and purity of the final product. researchgate.net

Continuous Flow Reactor Methodologies

Modern industrial production has seen a shift towards continuous flow methodologies for the synthesis of this compound. smolecule.comgoogle.com This approach utilizes tubular or microreactor systems, offering several advantages over traditional batch processing. google.com In a typical continuous flow setup, solutions of menadione and sodium metabisulfite are preheated and then continuously pumped through a mixer and into a tubular reactor. google.com

The key benefits of this method include:

Enhanced Heat and Mass Transfer: Microreactors provide a high surface-area-to-volume ratio, leading to more efficient heat exchange and better control over reaction temperatures.

Improved Yield and Quality: The precise control over reaction parameters results in higher yields and a more consistent product quality. google.com

Reduced Reaction Time: The residence time in the reactor is significantly shorter, often in the range of minutes, compared to hours in batch reactors. google.com

Increased Safety: The small reaction volumes within the reactor minimize safety risks associated with exothermic reactions. google.com

Scalability: Continuous production allows for easier scaling to meet industrial demands with a smaller initial investment. google.com

A patented method describes mixing a β-menadione solution with an aqueous sodium metabisulfite solution at 50-80°C. The mixture then enters a tubular reactor with a residence time of 1-15 minutes, followed by cooling, crystallization, and separation to yield menadione sodium bisulfite. google.com

Process Optimization and Yield Enhancement

Optimizing the industrial production of this compound involves a focus on raw material purity and the fine-tuning of reaction parameters.

Impurity Control in Raw Materials

The purity of the starting materials, particularly menadione, is paramount for producing high-quality this compound. A common impurity in crude menadione derived from 2-methylnaphthalene is 6-methyl-1,4-naphthoquinone. researchgate.net The presence of this isomer can lead to a lower content of the desired product. researchgate.net Therefore, purification steps are essential.

One approach involves the separation and removal of 6-methyl-1,4-naphthoquinone from the menadione mixture before the reaction with sodium bisulfite. researchgate.net Another purification technique for crude menadione involves washing with a solvent like carbon tetrachloride to remove tarry by-products from the oxidation of 2-methylnaphthalene. google.com This results in a purer menadione product, which subsequently leads to a higher purity of this compound. google.com

Reaction Parameter Modulation

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are modulated for process optimization include:

Molar Ratio of Reactants: The ratio of menadione to sodium bisulfite is a critical factor. An optimized molar ratio of 1:1.45 (menadione to sodium bisulfite) has been reported to be effective. researchgate.net

Reaction Temperature: The temperature influences the reaction rate and the stability of the product. A reaction temperature of 40°C has been identified as optimal in certain batch processes, while continuous flow methods may operate at higher temperatures (50-80°C). researchgate.netgoogle.com

Reaction Time: In batch processes, a reaction time of around 4 hours has been found to be sufficient. researchgate.net As mentioned, continuous flow reactors significantly reduce this time. google.com

pH Control: Maintaining the pH of the reaction mixture within a specific range (e.g., 6.5-7.0) is crucial to minimize the decomposition of the product into sulfonic acid byproducts.

Solvent Selection: The choice of solvent, such as an ethanol-water mixture, is important to prevent premature precipitation of the product.

By carefully controlling these parameters, yields of this compound above 81% with purities exceeding 98% can be achieved in industrial settings. researchgate.net

Table 2: Optimized Reaction Parameters for Menadione Sodium Bisulfite Synthesis

Parameter Optimized Value (Batch Process) Optimized Value (Continuous Flow) Significance Reference
Mole Ratio (Menadione:Sodium Bisulfite) 1 : 1.45 Volume flow ratio dependent Ensures complete reaction of menadione researchgate.net
Reaction Temperature 40 °C 50 - 80 °C Balances reaction rate and product stability researchgate.netgoogle.com
Reaction Time 4 hours 1 - 15 minutes (residence time) Affects throughput and potential for side reactions researchgate.netgoogle.com
pH 6.5 - 7.0 Not explicitly stated Minimizes decomposition to byproducts
Solvent n-hexane or Ethanol-water Ethanol or Methanol (B129727) Prevents premature precipitation researchgate.netgoogle.com

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of menadione, the precursor to this compound, has often relied on harsh oxidizing agents like chromic acid, which generate significant amounts of hazardous waste. ajrconline.orgherts.ac.uk In response, greener alternatives are being developed, focusing on cleaner reaction conditions and more benign reagents. The synthesis of this compound is typically a two-step process: the oxidation of a precursor, such as 2-methylnaphthalene or 2-methyl-1-naphthol, to form menadione, followed by the reaction of menadione with sodium bisulfite. google.combeilstein-journals.org

Supercritical Fluid Technologies

Supercritical fluids, particularly supercritical carbon dioxide (sc-CO₂), are emerging as promising green solvents for chemical synthesis. A substance becomes a supercritical fluid when its temperature and pressure exceed their critical points, endowing it with unique properties of both a liquid and a gas. mdpi.com The use of sc-CO₂ is advantageous due to its non-toxic, non-flammable, and inexpensive nature, and its properties can be fine-tuned by adjusting temperature and pressure. mdpi.com

In the context of menadione synthesis, sc-CO₂ has been utilized as a green solvent for the oxidation of 2-methylnaphthalene. Research has demonstrated the use of metal-supported hypercrosslinked polystyrene (HPS) catalysts in a sc-CO₂ medium. beilstein-journals.orgnih.govbeilstein-journals.org This approach avoids the use of volatile organic solvents, and the catalyst can often be easily separated and recycled. One study reported the oxidation of 2-methylnaphthalene using a gold-supported HPS catalyst in sc-CO₂ at 150 bar, achieving high conversion and selectivity for menadione. beilstein-journals.orgnih.gov The supercritical fluid extraction (SFE) technology also offers advantages in downstream processing, allowing for efficient extraction and purification. natex.at

Table 1: Synthesis of Menadione using Supercritical CO₂

Catalyst Oxidant Pressure (bar) Conversion (%) Selectivity (%) Reference
Au (5%)/HPS H₂O₂ / Acetic Acid 150 89 99 beilstein-journals.orgnih.gov

Environmentally Benign Oxidizing Agents

The replacement of hazardous oxidizing agents is a cornerstone of greening the synthesis of menadione. Hydrogen peroxide (H₂O₂) and molecular oxygen (from air) are considered environmentally benign as their primary byproduct is water.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a strong oxidant that can be used for the oxidation of 2-methylnaphthalene or 2-methyl-1-naphthol to menadione. ajrconline.orgbeilstein-journals.orgbeilstein-journals.org The use of H₂O₂ often requires a catalyst to achieve high efficiency and selectivity. Various catalytic systems have been explored, including those based on niobium, selenium, and iron. beilstein-journals.orgbeilstein-journals.org For instance, the oxidation of 2-methyl-1-naphthol with aqueous H₂O₂ using a niobium-based heterogeneous catalyst has been shown to produce menadione with high selectivity. researchgate.net The main advantage of starting from 2-methyl-1-naphthol is the avoidance of the formation of the 6-methyl-1,4-naphthoquinone byproduct. beilstein-journals.orgresearchgate.net

Table 2: Menadione Synthesis using Hydrogen Peroxide as Oxidant

Substrate Catalyst System Oxidant Concentration Yield (%) Reference
2-methylnaphthalene MeReO₃ (MTO) / Acetic Acid 85% H₂O₂ 80 ajrconline.org
2-methyl-1-naphthol Bromine / Sulfuric Acid 60% aq. H₂O₂ 90 beilstein-journals.org
2-methyl-1-naphthol Nb₂O₅-SiO₂ 35% aq. H₂O₂ 60 beilstein-journals.org
2-methyl-1-naphthol NbSBA-15 H₂O₂ N/A (100% conversion, 97.3% selectivity) beilstein-journals.org
2-methylnaphthalene SeMCM-41 / Acetic Acid H₂O₂ N/A (99% conversion, 68% selectivity) beilstein-journals.org
2-methyl-1-naphthol FeCl₃·6H₂O / H₂Pydic / Benzylamines H₂O₂ 55 beilstein-journals.orgnih.govbeilstein-journals.org

Recovery and Purification Techniques

After the synthesis of this compound, effective recovery and purification are crucial to obtain a high-quality product. The final product is often crystallized from the reaction mixture. google.comresearchgate.net

Purification of this compound often involves recrystallization to remove impurities. herts.ac.uk In some processes, after the initial synthesis, the reaction solution is decolorized with activated carbon before crystallization. google.com Cooling the solution to a low temperature (e.g., 0°C) for a period of time promotes the crystallization of menadione sodium bisulfite, which is then collected by filtration. google.comgoogle.com The final product can be washed with a cold solvent, such as cold ethanol, and then dried. google.com To address specific impurities like chromium, which may be present from less green synthesis routes, additional purification steps can be employed. This can include the use of water-soluble aluminum compounds to precipitate impurities before the final crystallization of menadione sodium bisulfite. researchgate.net

Molecular and Biochemical Mechanisms of Menadione Bisulfite

Metabolic Transformations and Derivative Formation

Following administration, menadione (B1676200) bisulfite functions as a provitamin, undergoing metabolic conversion into active forms of vitamin K2, notably menaquinones. This conversion is a pivotal step for its biological utility.

In the body, menadione is liberated from its bisulfite carrier and undergoes prenylation. This biochemical process involves the attachment of a polyisoprenoid side chain to the menadione nucleus, yielding a range of menaquinones (MK-n). aafco.org The length of this side chain, indicated by "n," varies, resulting in different forms of vitamin K2, such as MK-4. This alkylation is a fundamental step in synthesizing biologically active vitamin K2 from the menadione precursor. aafco.orgresearchgate.net The conversion is a complex, multi-step process mediated by enzymatic systems within the body's tissues. aafco.org Studies in calves have shown that menadione sodium bisulfite is converted by intestinal microorganisms to menaquinone-4, which is then absorbed and stored in the liver. nih.gov

The conversion of menadione to menaquinone-4 (MK-4) is a particularly critical metabolic transformation. This reaction is catalyzed by enzymes known as UbiA prenyltransferase domain-containing 1 (UBIAD1). nih.govresearchgate.net These enzymes facilitate the attachment of a geranylgeranyl pyrophosphate side chain to the menadione molecule, forming MK-4. researchgate.nettufts.edu This enzymatic action is essential for tissues to generate their own MK-4, which possesses unique biological functions separate from other vitamin K forms. nih.govnih.gov The expression and activity of UBIAD1 can differ across various tissues, thereby affecting the local concentrations of MK-4.

In Vivo Conversion to Menaquinones

Pro-oxidant and Redox Cycling Mechanisms

In addition to its function as a vitamin K precursor, menadione is recognized for its potent activity as a redox cycling agent. This characteristic is the foundation for many of its biochemical and cytotoxic effects.

Menadione can undergo a one-electron reduction, often facilitated by cellular reductases like NAD(P)H-cytochrome P450 reductase, to form a semiquinone radical. beilstein-journals.org This unstable radical can then transfer an electron to molecular oxygen (O2), which regenerates the original menadione molecule and produces a superoxide (B77818) anion radical (O2•−). beilstein-journals.orgwikipedia.org This repetitive process, known as redox cycling, results in the sustained and significant production of superoxide radicals. uark.edunih.gov These superoxide anions can be further converted into other reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), leading to a state of oxidative stress. ucl.ac.be

The redox activity of menadione also involves interactions with various cellular components, especially those containing thiol groups (-SH), such as glutathione (B108866) (GSH) and cysteine residues in proteins. frontiersin.orgnih.gov Menadione can directly react with these thiols through a process called arylation, which can deplete cellular antioxidant stores like glutathione. wikipedia.org The semiquinone radical produced during redox cycling can also interact with and cause oxidative damage to essential macromolecules, including lipids, proteins, and DNA. wikipedia.org

The redox cycling of menadione is closely tied to the cellular pools of nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) (NAD(P)H). The one-electron reduction of menadione to its semiquinone form is frequently catalyzed by NAD(P)H-dependent reductases. researchgate.netnih.gov This process consumes NAD(P)H, accelerating its oxidation and altering the cellular redox balance. researchgate.netnih.gov Such depletion of the cell's reducing equivalents can compromise the function of numerous NAD(P)H-dependent enzymes and antioxidant systems, thus intensifying oxidative stress. The persistent demand for NAD(P)H to support menadione's redox cycling can disrupt cellular energy metabolism and signaling pathways that rely on the NAD(P)H/NADP+ ratio.

Interactive Data Table: Key Molecular Interactions of Menadione

This table summarizes the principal enzymatic reactions and molecular interactions involving menadione as discussed in the article.

Enzyme/Process Substrate(s) Product(s) Cellular Location Significance
UBIAD1-mediated Prenylation Menadione, Geranylgeranyl pyrophosphate Menaquinone-4 (MK-4) Tissues Conversion of provitamin K3 to biologically active vitamin K2. nih.govresearchgate.net
One-electron Reduction Menadione, NAD(P)H Menadione semiquinone radical, NAD(P)+ Cytosol, Mitochondria Initiation of redox cycling. beilstein-journals.org
Reaction with Oxygen Menadione semiquinone radical, O2 Menadione, Superoxide anion (O2•−) Cytosol, Mitochondria Generation of reactive oxygen species. beilstein-journals.orgwikipedia.org

| Arylation | Menadione, Glutathione (GSH) | Glutathione-S-conjugate | Cytosol | Depletion of cellular antioxidant defenses. wikipedia.org |

Table of Compounds

Compound Name
Menadione bisulfite
Menaquinones
Menaquinone-4
UbiA prenyltransferase domain-containing 1
Geranylgeranyl pyrophosphate
Reactive Oxygen Species
Superoxide anion radical
Hydrogen peroxide
Glutathione
Nicotinamide adenine dinucleotide (phosphate)

Redox Cycling Interactions with Cellular Components

Cellular Interaction and Targeting

This compound's engagement with cellular components is multifaceted, primarily revolving around its ability to induce oxidative stress and interfere with critical mitochondrial functions. Its lipophilic nature, conferred by the menadione moiety, allows for its ready incorporation into cellular and mitochondrial membranes, setting the stage for a cascade of molecular events. researchgate.net

Mitochondrial Permeability Transition Pore Modulation

Menadione is a known modulator of the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death. nih.govarvojournals.org The generation of reactive oxygen species (ROS) upon menadione's entry into the mitochondria is a primary trigger for the opening of the mPTP. arvojournals.org This event leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol. nih.gov

Studies in pancreatic acinar cells have shown that menadione-induced mitochondrial depolarization is a direct consequence of mPTP induction. nih.gov The process appears to be dependent on both the elevation of cytosolic Ca²⁺ and the direct action of menadione on the pore. nih.gov Blockade of the mPTP has been demonstrated to prevent the activation of downstream caspases, highlighting the pore's central role in menadione-induced apoptosis in certain models. nih.gov However, other research suggests that while mPTP opening is observed, it may be part of a redundant cell death mechanism, with other pathways like PARP-1 activation also playing a crucial role. nih.gov

Table 1: Experimental Findings on Menadione and Mitochondrial Permeability Transition Pore (mPTP)

Experimental ModelMenadione ConcentrationObserved Effects on MitochondriaKey FindingsReference(s)
Pancreatic Acinar CellsNot SpecifiedCytosolic Ca²⁺ spikes, partial mitochondrial depolarization, cytochrome c releaseInduction of mPTP is required for apoptosis initiation. nih.gov
Bovine Crystalline Lens50 µM - 1000 µMDecreased mitochondrial activity, changes in mitochondrial dynamicsMitochondrial uncoupling via mPTP induction precedes optical damage. arvojournals.org
Murine Embryonic Fibroblasts (MEFs)25 µmol/LMitochondrial depolarization, swellingmPTP opening is observed, but may be a redundant cell death pathway. nih.gov

Interference with Electron Transport Chain Complexes

Menadione and its derivatives are recognized for their interaction with the mitochondrial electron transport chain (ETC). nih.govresearchgate.net It can act as a redox cycler, accepting electrons and then passing them to molecular oxygen, thereby generating superoxide radicals. nih.gov This process can interfere with the normal flow of electrons through the ETC.

Notably, menadione has been shown to bypass deficiencies in Complex I and has been used clinically in combination with other supplements to bypass Complex III deficiency. nih.govresearchgate.net This suggests that menadione can accept electrons from components upstream of these complexes and shuttle them to downstream components, a property that has been explored in the context of treating mitochondrial diseases. nih.gov The hydrophilic nature of menadione sodium bisulfite, however, may influence its interaction with the membrane-bound ETC compared to the more lipophilic menadione. nih.gov While menadione readily enters the cell and interacts with cytosolic and mitochondrial components, the bisulfite adduct is less membrane-permeant. nih.govresearchgate.net

Oxidation of Specific Cysteine Residues in Proteins

The oxidative stress induced by menadione metabolism leads to the oxidation of sulfhydryl groups (-SH) in proteins, with cysteine residues being a primary target. ptbioch.edu.plnih.gov This oxidation can lead to the formation of disulfide bonds or other oxidative modifications, altering protein structure and function. upf.edu

Research has demonstrated that menadione treatment results in a significant depletion of protein sulfhydryl groups within cytoskeletal components. nih.gov Specifically, actin has been shown to undergo oxidation, leading to the formation of high-molecular-weight aggregates and altered filament organization. nih.gov Furthermore, enzymes with critical cysteine residues in their active sites are susceptible to inhibition. For example, the activities of sulfurtransferases like rhodanese and 3-mercaptopyruvate (B1229277) sulfurtransferase are diminished in the presence of menadione, likely due to the oxidation of their catalytic cysteines. ptbioch.edu.pl This inhibition can disrupt cellular sulfur metabolism. ptbioch.edu.pl

Table 2: Impact of Menadione on Protein Cysteine Residues

Protein/Enzyme ClassEffect of MenadioneConsequenceReference(s)
Cytoskeletal Proteins (e.g., Actin)Oxidation of sulfhydryl groupsFormation of aggregates, microfilament clustering, microtubule depolymerization nih.gov
Sulfurtransferases (Rhodanese, MPST)Oxidation of catalytic cysteine -SH groupsDecreased enzyme activity, altered cysteine metabolism ptbioch.edu.pl

Alterations in Cell Membrane Lipid Organization and Permeability

Menadione readily incorporates into biological membranes, including the plasma membrane and mitochondrial membranes, where it can significantly alter their physical properties. researchgate.net Studies using model membrane systems have shown that menadione's presence perturbs the organization of membrane lipids. researchgate.net

Enzymatic Regulation and Co-factor Roles

Beyond its role as an inducer of cellular stress, this compound, as a synthetic precursor to vitamin K, plays a crucial role as a cofactor in essential enzymatic reactions.

Protein Carboxylation via Gamma-Glutamyl Carboxylase

This compound serves as a source of vitamin K3, which, after conversion to its biologically active form, menaquinone-4 (MK-4), acts as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). mdpi.comresearchgate.netdrugbank.com This enzyme catalyzes the post-translational carboxylation of specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) on a distinct set of proteins known as vitamin K-dependent proteins (VKDPs) or Gla proteins. drugbank.comresearchgate.netmdpi.com

This carboxylation is critical for the function of these proteins, as the Gla residues are able to bind calcium ions. researchgate.netmdpi.com This calcium-binding capacity is fundamental to the physiological roles of Gla proteins, which include:

Blood Coagulation: Several key blood clotting factors (Factors II, VII, IX, and X) and anticoagulants (Proteins C, S, and Z) are Gla proteins. researchgate.netdrugbank.com Their carboxylation is essential for a functional coagulation cascade.

Bone Mineralization: Proteins such as osteocalcin (B1147995) and Matrix Gla protein (MGP) require gamma-carboxylation to regulate bone metabolism and mineralization. mdpi.comresearchgate.net

The reaction catalyzed by GGCX is part of the vitamin K cycle, where the reduced form of vitamin K (hydroquinone) is oxidized as it drives the carboxylation reaction. researchgate.netmdpi.com

Modulation of the Vitamin K Cycle Enzymes

This compound, a water-soluble, synthetic form of vitamin K3, influences the vitamin K cycle by acting as a precursor to a biologically active form of the vitamin. patsnap.comresearchgate.net Its primary role is not as a direct modulator of enzymatic activity in the sense of an inhibitor or activator, but rather as a substrate that, upon conversion, enters and fuels the cycle. The vitamin K cycle is a critical pathway responsible for the post-translational modification of specific proteins, enabling them to bind calcium and participate in processes like blood coagulation and bone metabolism. patsnap.comresearchgate.net This cycle involves a series of enzymatic reactions centered on the oxidation and reduction of vitamin K.

The core enzymes of the vitamin K cycle that are influenced by the introduction of this compound include γ-glutamyl carboxylase (GGCX), vitamin K epoxide reductase (VKOR), and various quinone reductases. researchgate.netgenecards.org Menadione itself is not biologically active upon entry into the body. patsnap.comresearchgate.net It must first be enzymatically converted into menaquinone-4 (MK-4), an active form of vitamin K2, which can then participate in the cycle. mdpi.comresearchgate.net

The conversion of menadione to its active hydroquinone (B1673460) form is a crucial first step. This reduction is primarily carried out by NAD(P)H-dependent quinone reductases, such as DT-diaphorase (also known as NAD(P)H quinone dehydrogenase 1 or NQO1). genecards.orgdrugbank.comnih.gov This enzyme reduces the quinone form of menadione to a hydroquinone, which is the active cofactor required by GGCX. researchgate.net While menadione is readily reduced by intracellular enzymes like DT-diaphorase, its water-soluble bisulfite form may have different transport characteristics, potentially influencing the efficiency and location of its conversion. nih.govresearchgate.net

Once converted to its active hydroquinone form (menaquinone-4 hydroquinone), the molecule serves as a cofactor for GGCX. nih.gov This enzyme, located in the endoplasmic reticulum, catalyzes the carboxylation of specific glutamate (B1630785) (Glu) residues on vitamin K-dependent proteins to form γ-carboxyglutamate (Gla). researchgate.netnih.gov This carboxylation step is what confers biological activity to these proteins. During this reaction, the vitamin K hydroquinone is oxidized to vitamin K epoxide. researchgate.netiarc.fr

The final stage of the cycle is the regeneration of the active vitamin K hydroquinone, a process managed by VKOR. google.commdpi.com VKOR is a multi-step enzyme that first reduces vitamin K epoxide back to its quinone form and then further reduces the quinone to the active hydroquinone. drugbank.comiarc.fr This recycling is vital for sustaining the carboxylation process, especially given that dietary vitamin K intake can be limited. google.com Research in Drosophila melanogaster has shown that the biological effects of menadione sodium bisulfite can be neutralized by warfarin (B611796), a known inhibitor of VKOR. researchgate.netnih.gov This finding confirms that the menadione-derived MK-4 is processed through the conventional vitamin K cycle and is dependent on the function of VKOR for its recycling and sustained activity. researchgate.netnih.gov

Table 1: Key Enzymes in the Vitamin K Cycle and Their Interaction with this compound

Enzyme Gene Name Function in Vitamin K Cycle Role in this compound Metabolism
γ-Glutamyl Carboxylase GGCX Catalyzes the carboxylation of glutamate residues on target proteins, using vitamin K hydroquinone as a cofactor and converting it to vitamin K epoxide. researchgate.netnih.gov Utilizes the menadione-derived menaquinone-4 hydroquinone as a cofactor for carboxylation. nih.gov
Vitamin K Epoxide Reductase VKORC1 Recycles vitamin K epoxide back to vitamin K quinone and then to the active vitamin K hydroquinone form. drugbank.commdpi.com Reduces and recycles the menaquinone-4 epoxide generated after carboxylation, allowing it to be used again. Its inhibition by warfarin blocks the effect of this compound. researchgate.netnih.gov
NAD(P)H Quinone Dehydrogenase 1 NQO1 Reduces vitamin K quinone to vitamin K hydroquinone, providing an alternative pathway to VKOR for generating the active cofactor. genecards.orgiarc.fr Reduces menadione (the parent compound of this compound) to its active hydroquinone form, enabling it to enter the vitamin K cycle. drugbank.comnih.gov

Table 2: Summary of Research Findings on Menadione and Vitamin K Cycle Enzymes

Research Focus Key Finding Implication for this compound's Mechanism Reference(s)
In vitro Carboxylation Menadione itself is inactive in promoting gamma-carboxylation in a cell-free system. Underscores that menadione requires enzymatic conversion to an active form (hydroquinone) before it can function as a cofactor for GGCX. google.com
Cellular Reduction Membrane-permeant menadione is reduced by intracellular NAD(P)H:quinone oxidoreductase (DT-diaphorase). Highlights the critical role of quinone reductases in activating menadione so it can participate in the vitamin K cycle. nih.gov
In vivo Vitamin K Cycle In Drosophila, the effects of menadione sodium bisulfite are reversed by the VKOR inhibitor warfarin. Provides strong evidence that menadione-derived products are substrates for VKOR and are integrated into the established vitamin K recycling pathway. researchgate.netnih.gov
Enzymatic Competition Menadione can compete for electrons from NADPH-cytochrome P450 reductase, inhibiting other P450-mediated reactions. Suggests that the reduction of menadione is a significant metabolic process that can potentially influence other cellular redox pathways. nih.gov

Cellular and Molecular Signaling Perturbations by Menadione Bisulfite

Reactive Oxygen Species-Dependent Signaling Networks

The primary mechanism by which menadione (B1676200) bisulfite influences cellular function is through the generation of ROS, which act as signaling molecules. frontiersin.orgcore.ac.uk This slight oxidative burst initiates a ROS-dependent signaling network that leads to the accumulation of latent defense proteins and transcription factors, placing the cell in a "primed" state for an enhanced stress response. frontiersin.orgcore.ac.uk The nature of this response varies across different organisms.

Exposure to menadione bisulfite triggers distinct stress response pathways. In plants, MSB treatment primes the innate-defense system, enhancing resistance against pathogens. medchemexpress.comnih.gov This response involves an increase in the production of ROS, which stimulates plant defense mechanisms. researchgate.net For instance, in Arabidopsis thaliana, MSB induces resistance against the virulent bacterium Pseudomonas syringae. nih.gov

In fungi, such as Aspergillus oryzae, MSB induces a significant oxidative stress response characterized by the upregulation of antioxidant enzymes. nih.gov Similarly, in Aspergillus nidulans, MSB-induced oxidative stress affects the transcription of genes related to iron homeostasis. researchgate.net

In animal cells, menadione can trigger cell death through ROS-dependent mechanisms. nih.govnih.gov The induced oxidant stress can activate poly (ADP-ribose) polymerase-1 (PARP-1), a key player in DNA repair and cell death pathways. nih.govnih.gov The process involves the oxidation of NADH and the generation of superoxide (B77818) radicals, which can damage proteasome function. nih.govresearchgate.net

The ROS-dependent signaling cascades initiated by this compound converge on the activation of specific transcription factors that orchestrate the cellular response.

In the fungus Aspergillus oryzae, exposure to MSB enhances the expression of the transcription factors Yap1 and Skn7, which are crucial regulators of the oxidative stress response. nih.govmdpi.com Genome-wide studies in Aspergillus nidulans have detailed the roles of the bZIP transcription factors AtfA and AtfB in mediating the response to MSB. mdpi.comresearchgate.netnih.gov AtfA, in particular, is a primary transcription factor governing the stress response in this organism. mdpi.comnih.gov In Aspergillus flavus, the bZIP transcription factor AflRsmA has also been implicated in the response to MSB-induced oxidative stress. mdpi.com

In plants, such as Arabidopsis, MSB treatment leads to the upregulation of various transcription factors, including those that are putative regulators of the G-box promoter element. nih.gov Research in geese suggests that MSB-induced ROS production may activate the transcription factor Nrf2, which regulates lipogenesis and fatty acid oxidation. ujecology.com

Table 1: Activated Transcription Factors in Response to this compound

Transcription FactorOrganismKey FindingsReference
Yap1, Skn7Aspergillus oryzaeExpression enhanced in response to MSB-induced oxidative stress. nih.govmdpi.com
AtfA, AtfBAspergillus nidulansKey bZIP transcription factors mediating the genome-wide response to MSB. AtfA is the primary regulator. mdpi.comnih.gov
AflRsmAAspergillus flavusA bZIP transcription factor involved in the oxidative stress response to MSB. mdpi.com
Nrf2Geese (Anser anser)Postulated to be activated by MSB-induced ROS, regulating lipid metabolism. ujecology.com
Zat12Arabidopsis thalianaMSB primes the expression of this key zinc-finger protein involved in ROS-dependent signaling. core.ac.uk
G-box RegulatorsArabidopsis thalianaPutative regulators of the G-box promoter element are upregulated by MSB treatment. nih.gov

Induction of Stress Response Pathways

Regulation of Gene Expression Profiles

The activation of stress-responsive signaling networks and transcription factors by this compound culminates in widespread changes to gene expression. These alterations have been characterized through global transcriptomic analyses in various organisms.

Transcriptomic studies using microarray and RNA-sequencing (RNA-seq) technologies have provided a global view of the genetic reprogramming induced by MSB.

In Aspergillus nidulans, RNA-seq analysis revealed that MSB treatment substantially alters the transcriptome. researchgate.netnih.gov The transcriptional changes caused by MSB stress were found to be more significant than those resulting from the deletion of the mitochondrial superoxide dismutase gene, sodB. nih.gov A separate study on A. nidulans used RNA-seq to compare transcriptomes of wild-type and mutant strains lacking transcription factors AtfA and/or AtfB, both with and without MSB treatment, revealing a complex regulatory network. mdpi.comresearchgate.net

In Aspergillus oryzae, transcriptome analysis showed a substantial transcriptional regulation in response to MSB, with 378 differentially expressed genes (DEGs) commonly shared between treatments of 0.28 mM and 0.42 mM MSB. mdpi.com In the plant model Arabidopsis thaliana, microarray analysis identified 158 differentially regulated genes across different time points following MSB treatment, indicating a unique molecular footprint compared to other stress treatments. nih.govresearchgate.net Furthermore, in the bacterium Helicobacter pylori, treatment with a sub-inhibitory concentration of menadione significantly changed the expression of nearly 80% of the bacterium's genes. microbiologyresearch.org

Table 2: Summary of Transcriptomic Studies on this compound Exposure

OrganismMethodologyKey FindingsReference
Aspergillus nidulansRNA-seqMSB treatment substantially altered the transcriptome, more so than sodB gene deletion. nih.gov
Aspergillus oryzaeRNA-seqIdentified hundreds of differentially expressed genes (DEGs) in response to MSB. nih.govmdpi.com
Arabidopsis thalianaMicroarrayObserved 158 differentially regulated genes, creating a unique molecular footprint. nih.gov
Helicobacter pyloriRNA-seqAltered the expression of ~80% of genes. microbiologyresearch.org
Drosophila melanogasterMicroarrayIdentified transcripts with altered expression in response to MSB as part of a larger environmental screen. plos.org

Specific gene expression signatures characterize the response to this compound. These signatures often involve genes directly related to mitigating oxidative stress and managing its downstream consequences.

In fungi, a common response is the upregulation of genes encoding antioxidant enzymes. nih.gov In Aspergillus oryzae, transcriptomic analysis showed an upregulated expression of genes for catalase, glutathione (B108866) peroxidase, and superoxide dismutase. nih.govmdpi.com In Artemisia annua, MSB treatment upregulated HMGR and DXS, genes involved in the initial steps of artemisinin (B1665778) biosynthesis. csic.es

In Arabidopsis, upregulated genes include those encoding glutathione S-transferases, cytochrome P450s, and various transcription factors. nih.govresearchgate.net In oilseed rape, MSB pretreatment led to a systemic enhancement of ascorbate (B8700270) peroxidase (APX) gene expression, suggesting augmented ROS production. researchgate.net

Conversely, in Helicobacter pylori, MSB treatment resulted in the downregulation of key virulence-associated genes, including cagA and vacA, as well as genes within the cag pathogenicity island. microbiologyresearch.org

Table 3: Differentially Expressed Genes Following this compound Exposure

Gene/Gene CategoryOrganismChange in ExpressionFunctionReference
Catalase, Glutathione Peroxidase, Superoxide DismutaseAspergillus oryzaeUpregulatedAntioxidant defense, ROS detoxification. nih.govmdpi.com
Glutathione S-transferases, Cytochrome P450sArabidopsis thalianaUpregulatedDetoxification, stress response. nih.gov
Ascorbate peroxidase (APX)Oilseed Rape (Brassica napus)UpregulatedROS scavenging. researchgate.net
cagA, vacA, cagPAI genesHelicobacter pyloriDownregulatedVirulence and colonization. microbiologyresearch.org
HMGR, DXSArtemisia annuaUpregulatedInitiation of artemisinin biosynthesis. csic.es
GRX480 (glutaredoxin family)SymbiodiniumUpregulatedRegulation of protein redox state. medchemexpress.com

Analysis of the promoter regions of differentially regulated genes can reveal common regulatory elements, suggesting coordinated control by specific transcription factors. In the study of MSB-induced resistance in Arabidopsis thaliana, an analysis of the promoter regions of upregulated genes revealed a statistically significant over-representation of the G-box element. nih.govresearchgate.net This cis-acting element is a known binding site for bZIP transcription factors and is commonly involved in responses to both biotic and abiotic stress. The same study also noted that some of the transcription factors upregulated by MSB were themselves putative regulators of the G-box, suggesting a potential positive feedback loop or hierarchical control of the stress response. nih.gov

Differential Gene Expression Signatures

Intracellular Trafficking and Sorting Pathways

This compound, a water-soluble precursor of vitamin K, significantly perturbs the intricate network of intracellular trafficking and sorting pathways that are essential for cellular homeostasis. These pathways govern the movement of proteins and lipids between various cellular compartments, ensuring they reach their correct destinations to carry out their functions. unibs.it The primary mechanism through which this compound exerts its disruptive effects is by inducing oxidative stress, which in turn targets critical components of the cellular sorting machinery. mdpi.comresearchgate.net

A primary molecular target of this compound is the class III phosphatidylinositol 3-kinase, VPS34. researchgate.netresearchgate.net This enzyme is fundamental to cellular trafficking, as it catalyzes the production of phosphatidylinositol 3-phosphate (PI(3)P), a lipid that acts as a crucial signaling molecule and a marker for endosomal identity. mdpi.comnih.govresearchgate.net Research has demonstrated that menadione sodium bisulfite (MSB) functions as a pro-oxidant, leading to the direct inactivation of VPS34. researchgate.netnih.gov

The mechanism of inhibition involves the direct oxidation of key cysteine residues, specifically Cys54 and Cys61, on the VPS34 enzyme. researchgate.netresearchgate.net This oxidative modification inactivates the kinase, thereby blocking the production of PI(3)P. nih.govresearchgate.net This targeted antagonism establishes a "redox checkpoint" in the endosomal pathway, where the progression of sorting is licensed by the redox state of VPS34. mdpi.comresearchgate.net The inactivation of VPS34 by MSB is a critical event that triggers a cascade of downstream effects on endosomal function and cellular survival. nih.govmdpi.com This specific mode of cell death, initiated by the oxidative depletion of PI(3)P, has been termed "triaptosis". mdpi.comresearchgate.net

Table 1: Research Findings on this compound's Regulation of VPS34

Finding Mechanism Consequence Source
VPS34 Antagonism Menadione sodium bisulfite (MSB) acts as a pro-oxidant, antagonizing the essential class III PI 3-kinase VPS34. Suppression of PI(3)P production. researchgate.net, researchgate.net, mdpi.com
Cysteine Oxidation MSB directly oxidizes key cysteine residues (Cys54 and Cys61) on the VPS34 protein. Inactivation of VPS34 kinase activity. researchgate.net, researchgate.net
Redox Checkpoint The redox state of VPS34 cysteines acts as a checkpoint for endosomal progression. Control over the generation of the early endosomal compartment. mdpi.com, researchgate.net

| Triaptosis Induction | The oxidative depletion of PI(3)P due to VPS34 inactivation initiates a novel form of cell death. | Cell death distinct from other known pathways. | mdpi.com, nih.gov, researchgate.net |

The inactivation of VPS34 and the subsequent depletion of phosphatidylinositol 3-phosphate (PI(3)P) by this compound leads to a profound disruption of endosomal identity and sorting. mdpi.comnih.gov PI(3)P is the defining lipid of the early endosome, recruiting effector proteins that mediate the sorting of cargo for either recycling back to the plasma membrane or degradation via the lysosomal pathway. mdpi.comresearchgate.net

By depleting PI(3)P, this compound effectively "de-identifies" the early endosomal compartment. mdpi.comnih.gov This loss of identity halts the proper sorting and progression of vesicles derived from the endosome. mdpi.com The interference with this fundamental trafficking hub disrupts cellular homeostasis, preventing the proper recycling of receptors and the degradation of internalized materials, ultimately contributing to the cytotoxic effects of the compound. mdpi.comnih.gov This mechanism highlights a vulnerability in the cellular trafficking system, where oxidative insults can dismantle the sorting machinery by targeting a single, critical enzyme. researchgate.netnih.gov

Phosphatidylinositol 3-Kinase (VPS34) Regulation

Interference with Proteasomal Activity and Protein Degradation Pathways

This compound interferes with the ubiquitin-proteasome system (UPS), a primary pathway for controlled protein degradation in eukaryotic cells. researchgate.net Its mechanism of interference is not through direct inhibition of the proteasome's catalytic sites but is instead an indirect consequence of the oxidative stress it induces. mdpi.comresearchgate.net

Research shows that menadione sodium bisulfite (MSB) damages proteasome function within the cell (in cellulo). mdpi.comresearchgate.net This damage is attributed to its ability to act as a redox cycling agent, promoting the oxidation of NADH and generating superoxide radicals. mdpi.comresearchgate.net The resulting increase in reactive oxygen species (ROS) indirectly suppresses the activity of the 26S proteasome. mdpi.comresearchgate.net Interestingly, MSB does not inhibit proteasome activity in a cell-free environment (in vitro), confirming the indirect nature of its action which relies on cellular metabolic processes. mdpi.comresearchgate.net

Furthermore, menadione has been shown to promote the proteasome-mediated degradation of specific regulatory proteins, such as Cyclin B1 and CDK1, without affecting their mRNA levels. This suggests that the oxidative stress induced by menadione can lead to the damage or misfolding of certain proteins, targeting them for elimination by the UPS. This can disrupt tightly regulated cellular processes like the cell cycle. The accumulation of oxidatively damaged proteins can overwhelm the protein degradation machinery, contributing to cellular dysfunction and death. nih.govresearchgate.net

Table 2: Summary of Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound Menadione sodium bisulfite, MSB, Vitamin K3
Phosphatidylinositol 3-phosphate PI(3)P
Bortezomib -
Cyclin B1 -
CDK1 -
NADH Nicotinamide (B372718) adenine (B156593) dinucleotide (reduced form)
Superoxide -

Menadione Bisulfite in Biological Stress Responses Non Human Organisms/systems

Abiotic Stress Alleviation in Plants

Menadione (B1676200) bisulfite has demonstrated considerable efficacy in enhancing plant tolerance to a range of abiotic stressors. By initiating a "primed" state, the compound enables plants to mount a more rapid and robust defense when faced with adverse environmental conditions. csic.es

Salinity is a major abiotic stress that curtails crop productivity worldwide. Menadione sodium bisulfite (MSB) has been shown to prime salt stress tolerance in various plant species, including tomato (Solanum lycopersicum) and Arabidopsis. researchgate.netcabidigitallibrary.org The application of MSB, whether through seed soaking or root pretreatment, initiates a protective state. researchgate.netfrontiersin.org This pre-treatment leads to a higher relative growth rate, improved net photosynthesis, and better regulation of stomatal aperture to maintain water balance under saline conditions. researchgate.netcabidigitallibrary.org

The mechanisms underlying MSB-induced salinity tolerance are multifaceted. A key response is the enhanced accumulation of proline, an osmoprotectant that helps maintain cellular water potential. researchgate.netfrontiersin.org Furthermore, MSB treatment up-regulates the expression of genes controlling ion transporters, which helps in maintaining cellular ion homeostasis by managing the levels of sodium (Na+) and potassium (K+). researchgate.net This regulation is crucial for mitigating the toxic effects of high salt concentrations. Research has also pointed to epigenetic changes in the promoter regions of genes involved in proline metabolism as a result of MSB application. researchgate.net

Plant SpeciesKey Findings under Salinity StressResearch Focus
Tomato (Solanum lycopersicum)Improved net photosynthesis, regulated stomatal aperture, maintained water balance, faster proline accumulation, and up-regulation of ion transporter genes. researchgate.netcabidigitallibrary.orgRoot pretreatment with MSB. researchgate.net
ArabidopsisInduced salt tolerance through priming for early plant adaptation and proline accumulation. frontiersin.orgSeed soaking with MSB. frontiersin.org

Water deficit is another critical environmental stress that severely impacts plant growth and agricultural yield. Menadione sodium bisulfite has been identified as a compound capable of increasing plant tolerance to drought. acs.orgnih.gov Treatment with MSB helps plants to better withstand periods of water scarcity, showing improved recovery responses after rehydration. researchgate.netacs.org The protective effects include better maintenance of relative water content (RWC) and photosynthetic performance. mdpi.com

Research has shown that while MSB is effective, its protective action can be short-lived. acs.orgnih.gov To address this, studies have explored the nanoencapsulation of MSB, for instance within chitosan (B1678972)/tripolyphosphate nanoparticles. This approach has been shown to prolong the biostimulant's protective properties, delaying the need for re-treatment and accelerating plant recovery after a drought period. researchgate.netacs.orgresearchgate.net Encapsulated MSB significantly reduced weight loss in plants under water deficit compared to untreated plants. acs.org MSB-treated plants under drought stress also showed significantly higher nutrient accumulation, which is correlated with a higher transpiration rate and the ability to prevent ion losses under osmotic stress. acs.org

Treatment MethodPlant Response to DroughtKey Advantage
Standard MSB applicationIncreased tolerance and improved recovery after rehydration. researchgate.netacs.orgEffective for short-term stress. nih.gov
Nanoencapsulated MSBProlonged tolerance, delayed need for re-treatment, accelerated recovery, and reduced plant weight loss. researchgate.netacs.orgresearchgate.netEnhanced and extended protective effect. acs.org

Heavy metal contamination in soil poses a significant threat to plant health and food safety. Menadione sodium bisulfite has been investigated as a chemical priming agent to mitigate the toxic effects of heavy metals such as cadmium (Cd) and chromium (Cr). mdpi.comfspublishers.orgnih.gov

In studies on summer squash, seed priming with MSB attenuated the toxic effects of cadmium by reducing its uptake and altering its subcellular compartmentalization. fspublishers.org MSB-primed plants accumulated more cadmium in the cell wall and vacuoles, rather than in more sensitive areas like chloroplasts and cell membranes. This led to improved growth, higher photosynthetic pigment content, and enhanced yield under Cd stress. fspublishers.org Similarly, in okra plants, MSB application mitigated cadmium-induced oxidative damage by stimulating antioxidant enzyme activities and reducing the uptake and transport of Cd to aerial plant parts. nih.gov

For chromium toxicity in wheat, MSB application was found to lessen oxidative damage, reduce the total Cr content in aerial parts, and strengthen antioxidant enzyme activities. nih.gov MSB helped maintain a higher ratio of the less toxic Cr(III) to the more toxic Cr(VI) and circumvented the Cr-mediated inhibition of essential nutrient uptake. mdpi.comnih.gov

Heavy MetalPlant SpeciesObserved Effects of MSB Treatment
Cadmium (Cd)Summer Squash (Cucurbita pepo)Reduced Cd uptake, altered subcellular compartmentalization, improved growth, and increased photosynthetic pigments. fspublishers.org
Cadmium (Cd)Okra (Abelmoschus esculentus)Mitigated oxidative damage, stimulated antioxidant enzymes, and reduced Cd uptake and transport. nih.gov
Chromium (Cr)Wheat (Triticum aestivum)Reduced oxidative damage, lowered total Cr in aerial parts, enhanced antioxidant activities, and maintained nutrient uptake. mdpi.comnih.gov

Low temperatures can induce chilling stress in sensitive plants, leading to physiological damage and reduced growth. Exogenous application of menadione has been reported to induce tolerance to chilling stress in maize (Zea mays) seedlings. frontiersin.org The proposed mechanism suggests that menadione induces a mild oxidative stress, which in turn triggers the plant's endogenous defense systems, leading to acclimation and increased tolerance to subsequent chilling temperatures. frontiersin.org This priming effect prepares the plant to better cope with the damaging effects of cold. google.com

Heavy Metal Toxicity Neutralization

Biotic Stress Resistance in Plants

In addition to abiotic stress, menadione bisulfite is a potent activator of plant defenses against various pathogens, functioning as a plant-defense activator. xcessbio.commedchemexpress.comchemsrc.com

Menadione sodium bisulfite induces resistance against a range of plant pathogens by priming the plant's innate immune system. csic.esxcessbio.com This induced resistance is not based on direct toxicity to the pathogen but on the activation of the plant's own defense mechanisms. scielo.br The application of MSB can lead to a slight oxidative burst, which acts as a signal to develop a reactive oxygen species (ROS)-dependent signaling network. This results in the accumulation of defense-related proteins and transcription factors, putting the plant in a "primed" state for an enhanced response to pathogen attack. frontiersin.org

Research has demonstrated that MSB enhances both local and systemic resistance to phoma stem canker, caused by the fungus Leptosphaeria maculans, in oilseed rape. xcessbio.commedchemexpress.comscielo.br It has also been shown to induce resistance against downy mildew in pearl millet. xcessbio.commedchemexpress.comchemsrc.com The defense responses activated by MSB are similar to those triggered by other known defense activators and include the synthesis of pathogenesis-related (PR) proteins and the hypersensitive response (HR). xcessbio.commedchemexpress.com Furthermore, MSB treatment has been found to up-regulate genes encoding proteins like glutaredoxins, which are involved in regulating the redox state of other proteins, a key aspect of defense signaling. xcessbio.commedchemexpress.comchemsrc.com

PathogenHost PlantEffect of MSB
Leptosphaeria maculans (Phoma stem canker)Oilseed RapeEnhances local and systemic resistance. xcessbio.commedchemexpress.comscielo.br
Downy MildewPearl MilletInduces resistance. xcessbio.commedchemexpress.comchemsrc.com

Priming of Induced Resistance in Plant Systems

Menadione sodium bisulfite (MSB), a water-soluble derivative of vitamin K3, functions as a significant activator of plant defense mechanisms against a variety of pathogens. nih.govacs.orgresearchgate.net Its application induces a state of "priming," where the plant is conditioned to respond more rapidly and robustly to subsequent stress encounters. frontiersin.orgcsic.es This priming effect allows for an enhanced defense response without causing visible damage or necrosis to the plant tissue. nih.gov

Research in Arabidopsis thaliana demonstrates that MSB treatment induces resistance against the virulent bacterial pathogen Pseudomonas syringae pv. tomato DC3000. nih.govcsic.es This induced resistance is not associated with the direct induction of defense genes but rather with priming the plant for a stronger defense activation upon pathogen attack. csic.es The molecular basis for this priming involves the differential regulation of numerous genes, many of which are associated with stress responses. nih.gov Microarray analysis of Arabidopsis treated with MSB revealed a unique molecular footprint, with the up-regulation of 158 genes at various time points post-treatment. nih.gov Notably, genes related to 'response to stress', such as those encoding glutathione (B108866) S-transferases, cytochrome P450s, and various transcription factors, were significantly over-represented. nih.gov

In oilseed rape (Brassica napus), pretreatment with MSB has been shown to enhance both local and systemic resistance to the fungal pathogen Leptosphaeria maculans, the causal agent of stem canker. researchgate.netfrontiersin.orgscielo.br This resistance is characterized by a reduction in the size and number of lesions. researchgate.net The mechanism appears to involve the potentiation of reactive oxygen species (ROS) production, as evidenced by the systemic enhancement of ascorbate (B8700270) peroxidase (APX) gene expression, while pathogenesis-related protein 1 (PR-1) expression remains unaffected. researchgate.netscielo.br This suggests that MSB-mediated resistance in this system is independent of the salicylic (B10762653) acid pathway typically associated with PR-1 accumulation. scielo.br Similarly, MSB has been found to protect banana plants from Panama disease, caused by Fusarium oxysporum, by priming the accumulation of phytoalexins upon infection. csic.esfrontiersin.org

The priming effect of MSB is linked to its ability to generate a mild oxidative burst within the plant cells. frontiersin.org This controlled increase in ROS, such as hydrogen peroxide (H2O2), acts as a signaling molecule, activating downstream defense pathways and preparing the plant for future threats. frontiersin.orgfrontiersin.org This leads to the accumulation of latent defense-related proteins and transcription factors, establishing a primed state for a more effective and faster response to biotic challenges. frontiersin.org

Oxidative Defense System Modulation in Plants

This compound plays a crucial role in modulating the plant's oxidative defense system, a key component of its response to both biotic and abiotic stresses. Its application can trigger a slight oxidative burst, which in turn activates and enhances the plant's endogenous antioxidant machinery. nih.govnih.gov This modulation helps the plant to better cope with the damaging effects of excessive reactive oxygen species (ROS) that accumulate during stress conditions.

Treatment with MSB has been shown to stimulate the activities of several key antioxidant enzymes. nih.gov In okra plants under cadmium stress, application of MSB led to stimulated activities of superoxide (B77818) dismutase (SOD), peroxidase (POD), catalase (CAT), and ascorbate peroxidase (APX). nih.gov Similarly, in Artemisia annua, MSB treatment increased the activity of SOD and APX. csic.es SOD acts as the first line of defense, converting superoxide radicals to hydrogen peroxide (H2O2), which is then detoxified by enzymes like CAT and APX. csic.es The enhancement of these enzymatic activities suggests that MSB helps to create a more robust system for scavenging ROS. nih.gov In wheat plants subjected to alkaline stress, MSB priming also resulted in higher antioxidant enzyme activities, contributing to better stress tolerance. nih.gov

Table 1: Effect of Menadione Sodium Bisulfite (MSB) on Antioxidant Enzyme Activity in Plants Under Stress

Plant SpeciesStress ConditionEnzymeObserved Effect of MSB TreatmentReference
Okra (Abelmoschus esculentus)Cadmium (Cd)Superoxide Dismutase (SOD), Peroxidase (POD), Catalase (CAT), Ascorbate Peroxidase (APX)Stimulated activities nih.gov
Summer Squash (Cucurbita pepo)Cadmium (Cd)Peroxidase (POD)Increased activity fspublishers.org
Summer Squash (Cucurbita pepo)Cadmium (Cd)Catalase (CAT)Reduced activity (in context of overall stress response) fspublishers.org
Wheat (Triticum aestivum)AlkalineAntioxidant enzymes (general)Higher activities nih.gov
Artemisia annuaN/A (elicitor treatment)Superoxide Dismutase (SOD), Ascorbate Peroxidase (APX)Increased activity csic.es

Enhancement of Antioxidant Enzyme Activities

Metabolic and Physiological Adaptations in Response to Stress

The application of this compound induces significant metabolic and physiological adjustments in plants, enabling them to better withstand and adapt to environmental stresses such as salinity, drought, and heavy metal toxicity. fspublishers.orgnih.govnih.gov These adaptations involve improvements in photosynthesis and the regulation of water balance and nutrient uptake.

Table 2: Effect of Menadione Sodium Bisulfite (MSB) on Photosynthetic Pigments in Plants Under Stress

Plant SpeciesStress ConditionPigmentObserved Effect of MSB TreatmentReference
Summer Squash (Cucurbita pepo)Cadmium (Cd)Chlorophyll a, Chlorophyll b, Total Chlorophyll, CarotenoidsSignificant increase fspublishers.org
Wheat (Triticum aestivum)AlkalineTotal Chlorophyll, Chlorophyll a, Chlorophyll bConsiderable enhancement nih.gov
Wheat (Triticum aestivum)Salinity (NaCl)Chlorophyll molecules (general), CarotenoidsSignificant improvement nih.gov
Okra (Abelmoschus esculentus)Cadmium (Cd)ChlorophyllMitigated Cd-induced reduction nih.gov

MSB plays a significant role in improving plant water status and maintaining ion balance under osmotic and ionic stress. Treatment with MSB has been shown to enhance the relative water content (RWC) in plants under drought and heavy metal stress. acs.orgnih.gov In studies on Phaseolus vulgaris under water deficit, MSB treatment improved water retention. acs.orgnih.gov This is often associated with the accumulation of osmolytes like proline, which helps in osmotic adjustment. fspublishers.orgnih.govnih.gov

Furthermore, MSB influences ion homeostasis, which is critical for survival under salinity and heavy metal stress. mdpi.com In wheat under salinity, MSB priming helped to diminish specific ion toxicity by regulating the uptake of ions like sodium (Na+), potassium (K+), and calcium (Ca2+). nih.govnih.gov Under cadmium stress, MSB application mitigated the stress effect on the uptake of essential nutrients like Ca, K, and Magnesium (Mg) in okra. nih.gov It also reduced the uptake and transport of cadmium to the aerial parts of the plants. nih.gov In summer squash, MSB priming altered the subcellular compartmentalization of cadmium, mediating its accumulation in the cell wall and vacuole rather than in more sensitive areas like chloroplasts. fspublishers.org The MSB molecule is also thought to increase the amount of calmodulin in the plant, a protein responsible for calcium transport through the xylem. google.com This regulation of ion transport and water relations is a key mechanism through which MSB enhances plant tolerance to abiotic stresses. mdpi.comnih.gov

Fatty Acid Profile Alterations in Tissues

Menadione sodium bisulfite (MSB) has been shown to influence the fatty acid composition of tissues in non-human organisms, particularly in poultry. Research indicates that MSB can modulate both the biosynthesis and catabolism of fatty acids, leading to significant alterations in the fatty acid profiles of muscle tissues. ujecology.com These changes have implications for the nutritional value of the meat and the physiological resilience of the animal.

In a study involving geese, the administration of MSB led to notable changes in the fatty acid content of skeletal muscle. ujecology.com Generally, MSB treatment was associated with an increase in the total amount of unsaturated fatty acids (UFA), especially n-3 fatty acids. ujecology.com On the 35th day of the study, there was a marked increase in polyunsaturated fatty acids (PUFA), saturated fatty acids (SFA), and n-6 fatty acids. ujecology.com The rise in essential fatty acids like n-3 and n-6 can enhance the nutritional quality of poultry meat, while an increase in SFA is thought to bolster cell membrane resistance against oxidative damage from reactive oxygen species. ujecology.com

The study observed specific, time-dependent changes in individual fatty acids. For instance, the concentration of linoleic acid decreased by 18.4% on day 21 but increased by 26.5% by day 35. ujecology.com Linolenic acid content rose on days 21 and 35, by 32.2% and 17.2% respectively, but saw a significant drop of 49.3% on day 28 compared to the control group. ujecology.com Furthermore, MSB treatment prompted the accumulation of the long-chain tetracosanoic acid throughout the experiment and a 133.0% increase in palmitoleic acid by the end of the study. ujecology.com Conversely, the level of oleic acid, a major component of the fatty acid pool, decreased by 21.2% on day 35. ujecology.com

These findings suggest that MSB can strategically alter lipid metabolism, affecting the saturation and chain length of fatty acids in muscle tissue.

Table 1: Effect of Menadione Sodium Bisulfite (MSB) on Fatty Acid Profile in Goose Skeletal Muscle Data derived from a study on the effect of MSB on geese, showing percentage change relative to a control group at different time points. ujecology.com

Fatty Acid/ClassDay 21Day 28Day 35
n-3 Fatty Acids IncreaseData not specifiedIncrease
n-6 Fatty Acids Data not specifiedData not specified+22.0%
Linoleic Acid -18.4%Data not specified+26.5%
Linolenic Acid +32.2%-49.3%+17.2%
Tetracosanoic Acid +182.2%+145.5%+50.0%
Palmitoleic Acid Data not specifiedData not specified+133.0%
Oleic Acid Data not specifiedData not specified-21.2%

Cellular Osmolyte Regulation

Menadione sodium bisulfite (MSB) is recognized for its role in mediating plant defense responses against various abiotic stresses, including osmotic stress caused by salinity, drought, and alkalinity. mdpi.comnih.gov It functions as a biostimulant that helps in the regulation of cellular osmolytes, which are small, soluble molecules that accumulate in cells to maintain turgor pressure and protect cellular structures during osmotic stress. mdpi.comicrisat.org

Research has demonstrated that MSB treatment can enhance plant tolerance to osmotic stress by modulating the concentration of key osmoprotectants. mdpi.com In plants subjected to salinity or drought, MSB application has been shown to improve water status and gas exchange parameters. mdpi.comacs.org This is partly achieved by influencing the levels of osmolytes such as proline and soluble sugars. nih.govfspublishers.org For example, in summer squash under cadmium stress, seed priming with MSB led to higher contents of osmoprotectants, including soluble sugars and free amino acids, which contributed to increased growth and yield. fspublishers.org Similarly, in okra plants under salt stress, MSB treatment helped mitigate the adverse effects by increasing the content of free amino acids and proline.

Conversely, under alkaline stress, MSB priming in wheat cultivars was found to lower the accumulation of osmolytes while still protecting the plants by regulating osmotic adjustment and strengthening the oxidative defense system. nih.gov This suggests that MSB's role in osmolyte regulation can be adaptive to the specific type of stress. The molecule is thought to induce a mild oxidative burst that triggers the plant's innate defense and signaling networks, leading to better osmotic adjustment and stress tolerance. mdpi.comnih.gov This priming effect allows the plant to respond more effectively to subsequent, more severe stress conditions. icrisat.org

Table 2: Influence of Menadione Sodium Bisulfite (MSB) on Osmolyte Regulation in Plants Under Abiotic Stress

Plant SpeciesStress ConditionMSB TreatmentEffect on OsmolytesReference
Summer Squash CadmiumSeed PrimingIncreased soluble sugars and free amino acids. fspublishers.org
Okra SalinityFoliar TreatmentIncreased free amino acids and proline.
Wheat AlkalinitySeed PrimingLowered osmolyte accumulation (proline, soluble sugars). nih.gov
Arabidopsis SalinityRoot/Seed TreatmentInvolved in epigenetic changes controlling proline metabolism. mdpi.comicrisat.org
Tomato Water DeficitFoliar TreatmentIncreased proline content. acs.org

Advanced Analytical and Omics Methodologies for Menadione Bisulfite Research

Chromatographic Separation and Detection Techniques

Chromatography stands as a cornerstone for the analysis of menadione (B1676200) and its derivatives, offering powerful separation capabilities. Various chromatographic techniques have been developed and optimized to handle the complexities of different sample matrices.

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of menadione bisulfite. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been successfully applied.

NP-HPLC coupled with an ultraviolet (UV) detector is a validated method for determining this compound in premixtures and feedingstuffs. europa.eu A ring-trial validated method published in the Italian Official Journal uses NP-HPLC with UV detection at a wavelength of 251 nm. europa.eu This method has demonstrated good performance characteristics for samples with menadione content ranging from 5.57 to 543 mg/kg. europa.eu

RP-HPLC methods offer versatility for analyzing menadione sodium bisulfite under simple conditions. sielc.com A typical mobile phase consists of acetonitrile, water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Columns such as the Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, are suitable for this purpose. sielc.com Furthermore, HPLC methods have been developed for the direct analysis of menadione sodium bisulfite (MSB) and for the analysis of menadione after its conversion from MSB. nih.gov For instance, an HPLC-Diode Array Detector (DAD) method using a C8 column has been validated for both direct MSB analysis and the analysis of menadione converted from MSB. nih.govresearchgate.net The limit of detection (LOD) for MSB with this method was found to be 0.005 µg/mL. nih.govresearchgate.net

Fluorimetric detection following post-column derivatization can significantly enhance sensitivity. One such method involves the online reduction of menadione to its fluorescent 1,4-dihydroxy analogue using a zinc reducer before fluorescence determination. capes.gov.brnih.gov This approach has been applied to the analysis of menadione sodium bisulfite in animal feed, with detection limits as low as 20 µg/kg. capes.gov.brnih.gov Another HPLC method with fluorometric detection after chemical reduction has achieved a detection limit of 2 ng/g for MSB in animal diet and premixes. jst.go.jp

Table 1: Examples of HPLC Methods for this compound Analysis

Analytical Method Column Mobile Phase Detection Application Reference
NP-HPLC Not specified Not specified UV (251 nm) Premixtures and feedingstuffs europa.eu
RP-HPLC Newcrom R1 Acetonitrile, Water, Phosphoric Acid Not specified General analysis sielc.com
HPLC-DAD Agilent Extend C8 (150 mm × 4.6 mm I.D., 5 μm) Methanol (B129727):Water (60:40, v/v) (isocratic for MSB) DAD (230 nm for MSB) Pharmaceutical preparations nih.govresearchgate.net
RP-HPLC with Post-Column Reduction Not specified Not specified Fluorescence (Ex: 325 nm, Em: 425 nm) Animal feed capes.gov.brnih.gov
HPLC with Chemical Reduction Not specified Not specified Fluorometric Animal diet and premixes jst.go.jp

Gas Chromatography with Flame Ionization Detection

Gas Chromatography with Flame Ionization Detection (GC-FID) is another established technique, particularly for the analysis of menadione in feed premixes as stipulated by AOAC official method 974.30. eurofins.com This method typically involves the conversion of menadione sodium bisulfite to menadione before analysis. eurofins.com

GC-FID methods have been developed for both the direct analysis of menadione sodium bisulfite and for the analysis of menadione after its conversion from MSB. nih.govresearchgate.net A common setup utilizes a capillary column, such as an HP-5, with nitrogen as the carrier gas. nih.govresearchgate.net The injector and detector temperatures are typically maintained at high levels, for example, 300°C. nih.govresearchgate.net The limit of detection for MSB using a validated GC-FID method was reported to be 0.06 µg/mL. nih.govresearchgate.net While GC-FID is a robust technique, for some applications, derivatization of the sample may be required. mdpi.com

Table 2: GC-FID Method Parameters for Menadione Sodium Bisulfite Analysis

Parameter Condition Reference
Column HP-5 capillary column (30 m x 0.320 mm I.D., 0.25 µm film thickness) nih.govresearchgate.net
Carrier Gas Nitrogen nih.govresearchgate.net
Flow Rate 2 mL/min nih.govresearchgate.net
Injector Temperature 300°C nih.govresearchgate.net
Detector Temperature 300°C nih.govresearchgate.net
Limit of Detection (MSB) 0.06 µg/mL nih.govresearchgate.net

Supercritical Fluid Chromatography Coupled with Detection Platforms

Supercritical Fluid Chromatography (SFC) has emerged as a rapid and environmentally friendly alternative for the analysis of fat-soluble vitamins, including menadione. eurofins.comeurofinsus.com This technique utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which allows for faster analysis times and reduced use of organic solvents compared to HPLC. eurofins.com

A validated SFC method using a Diode Array Detector (DAD) or Tandem Mass Spectrometer (MS/MS) has been developed for the analysis of menadione in animal feed premixes. eurofins.com The extraction procedure is swift, and the chromatographic run time for menadione is less than 3 minutes. eurofins.com The sample preparation involves converting menadione sodium bisulfite to menadione. eurofins.com The separation is achieved on a column like the Cosmosil π-Naphthalene with a gradient of methanol and supercritical carbon dioxide. eurofins.com Detection for parts-per-million (ppm) level samples is done with DAD at 260 nm, while trace-level samples are quantified using MS/MS. eurofins.com The use of SFC offers significant advantages, including rapid analysis time (4.5 minutes per injection) and minimal solvent waste. eurofins.com

Pre-analysis Derivatization and Conversion Strategies

For many chromatographic methods, the direct analysis of the water-soluble this compound can be challenging. Therefore, a common and crucial pre-analysis step is the conversion of this compound to the more organic-solvent-soluble menadione. eurofins.com This is typically achieved by manipulating the pH of the sample extract. eurofins.com For instance, menadione sodium bisulfite can be extracted with an aqueous methanol solution, converted to menadione using sodium carbonate, and then partitioned into an organic solvent like n-pentane or n-hexane. nih.govcapes.gov.brnih.gov This conversion allows for subsequent analysis by techniques such as RP-HPLC, GC-FID, and SFC. nih.govcapes.gov.breurofins.com

Derivatization can also be employed to enhance detectability. Menadione itself can be used as a pre-column derivatization reagent for the HPLC analysis of other compounds, such as aliphatic thiols. nih.gov Furthermore, for highly sensitive detection, menadione can be reduced post-column to its fluorescent 1,4-dihydroxy analogue, a strategy that significantly lowers detection limits in HPLC-fluorescence methods. capes.gov.brnih.gov In some advanced mass spectrometry applications, derivatizing agents like glutathione (B108866) or cysteine have been used to improve the selectivity and sensitivity of menadione analysis. researchgate.net

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simpler and often more rapid alternative to chromatography for the quantification of menadione and its bisulfite adduct, particularly in bulk samples and pharmaceutical preparations.

Colorimetric Assays

Several colorimetric assays have been developed based on the reaction of menadione or its bisulfite derivative with various reagents to produce a colored product that can be quantified spectrophotometrically.

One method involves the reaction of menadione or menadione sodium bisulfite with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in a sodium hydroxide (B78521) medium. researchgate.netresearchgate.netnih.gov This reaction yields a blue-colored product with a maximum absorption at 625 nm, and the color is stable for over an hour. researchgate.netresearchgate.netnih.gov The method follows Beer's law in the concentration range of 0.4-16 µg/mL. researchgate.netnih.gov

Another approach utilizes the reaction with resorcinol (B1680541) in a concentrated sulfuric acid medium, which produces a red-colored product with a maximum absorption at 520 nm, stable for 3 hours. researchgate.netresearchgate.netnih.gov This method is linear in the range of 1-24 µg/mL. researchgate.netnih.gov

A third spectrophotometric method is based on the reaction of menadione with thiosemicarbazide (B42300) in an alkaline medium, which develops a violet color with a maximum absorbance at 540 nm. oup.comoup.com This assay is linear over a concentration range of 4-40 µg/mL. oup.comoup.com

A different colorimetric method reports the formation of a purple complex when menadione sodium bisulfite reacts with chloranilic acid in an ethanol-dioxane mixture, with the absorbance measured at 510 nm. researchgate.net This method demonstrated a recovery of 97.6% within a concentration range of 0.2-1.1 mg%. researchgate.net

Table 3: Summary of Colorimetric Assays for this compound

Reagent Medium Colored Product λmax (nm) Linearity Range (µg/mL) Reference
3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) Sodium Hydroxide Blue 625 0.4 - 16 researchgate.netresearchgate.netnih.gov
Resorcinol Concentrated Sulfuric Acid Red 520 1 - 24 researchgate.netresearchgate.netnih.gov
Thiosemicarbazide Alkaline Violet 540 4 - 40 oup.comoup.com
Chloranilic Acid Ethanol-Dioxane Purple 510 2 - 11 researchgate.net

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed for the quantitative determination of menadione sodium bisulfite. This method is predicated on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.

Spectrophotometric methods have been developed for the rapid and sensitive determination of menadione and its sodium bisulfite derivative. researchgate.netnih.gov One such method involves the reaction of menadione sodium bisulfite with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in a sodium hydroxide medium. This reaction yields a blue-colored product with a maximum absorption wavelength (λmax) of 625 nm. researchgate.netnih.gov The color of this product remains stable for over an hour, allowing for consistent measurements. researchgate.netnih.gov The Beer-Lambert law is applicable within a concentration range of 0.4–16 µg/mL for this method. researchgate.netnih.gov

Another established spectrophotometric method involves the reaction of menadione sodium bisulfite with resorcinol in a concentrated sulfuric acid medium. This reaction produces a red-colored product that exhibits maximum absorption at 520 nm and is stable for up to three hours. researchgate.netnih.gov The linearity for this method is observed in the concentration range of 1–24 µg/mL. researchgate.netnih.gov

A chromatographic-UV spectrophotometric method offers an alternative approach for the determination of menadione sodium bisulfite. In this technique, a sample is mixed with Celite and placed on a chromatographic column. After washing with chloroform, the menadione is eluted and its UV absorbance is measured at approximately 334 nm. oup.com Furthermore, in studies involving nanoparticle formulations of menadione sodium bisulfite, UV spectrophotometry at a wavelength of 264 nm has been utilized to quantify the drug's release and skin permeation. nih.gov

Table 1: UV-Vis Spectroscopy Parameters for this compound Analysis

ReagentMediumColor of Productλmax (nm)
3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)Sodium HydroxideBlue625 researchgate.netnih.gov
ResorcinolConcentrated Sulfuric AcidRed520 researchgate.netnih.gov
None (Chromatographic Eluate)ChloroformColorless334 oup.com
None (in ultra-pure water)WaterColorless264 nih.gov

Applications of "Omics" Technologies

The advent of "omics" technologies has revolutionized the study of biological systems by providing a holistic view of the molecular changes induced by various stimuli, including chemical compounds like this compound. These high-throughput methodologies allow for the comprehensive analysis of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), offering profound insights into the mechanisms of action and cellular responses to this compound.

Transcriptomics and Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, has been instrumental in elucidating the molecular pathways affected by menadione sodium bisulfite (MSB). Microarray technology and RNA sequencing (RNA-seq) are the primary tools used for gene expression profiling in response to MSB treatment.

In the plant model Arabidopsis thaliana, microarray analysis revealed that MSB treatment leads to a unique molecular footprint, with 158 genes being differentially regulated. researchgate.net A significant number of the up-regulated genes were categorized under 'response to stress', including those encoding glutathione S-transferases, transcription factors, and cytochrome P450s. researchgate.net This suggests that MSB primes the plant's defense mechanisms against pathogens. researchgate.net

Similarly, in the fungus Aspergillus oryzae, transcriptomic analysis showed an up-regulation of genes involved in oxidoreduction, such as those for catalase, glutathione peroxidase, and superoxide (B77818) dismutase, in response to MSB-induced oxidative stress. mdpi.comnih.gov The expression of transcription factors Yap1 and Skn7 was also enhanced. mdpi.comnih.gov In Aspergillus nidulans, genome-wide expression studies using RNA-seq have been conducted to understand the roles of bZIP transcription factors AtfA and AtfB in the response to MSB. nih.govresearchgate.netmdpi.com These studies demonstrated that AtfA is the primary transcription factor governing the stress response. nih.govresearchgate.net

Table 2: Selected Gene Categories and Pathways Affected by Menadione Sodium Bisulfite in Arabidopsis thaliana

Gene Category/PathwayRegulationResearch Findings
Response to StressUp-regulatedOver-representation of genes involved in biotic and abiotic stress responses. researchgate.net
Glutathione S-TransferasesUp-regulatedImplicated in detoxification and stress response. researchgate.net
Transcription FactorsUp-regulatedPutative regulators of stress-responsive gene expression. researchgate.net
Cytochrome P450sUp-regulatedInvolved in various metabolic and defense pathways. researchgate.net

Metabolomics in Stress Response Analysis

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of cellular activity and physiological state. In the context of this compound research, metabolomics has been employed to understand the metabolic reprogramming that occurs in response to oxidative stress.

In a study on Aspergillus oryzae, metabolomic analysis complemented transcriptomic data by showing that glutathione content increased in response to oxidative treatments with MSB. nih.govnih.gov This finding correlated with the up-regulated expression of genes involved in glutathione biosynthesis. mdpi.com The study also observed a decrease in the content of unsaturated fatty acids, which was accompanied by the down-regulated expression of genes involved in linoleic acid biosynthesis. nih.govnih.gov These metabolic changes are indicative of the cellular response to mitigate oxidative damage. nih.govnih.gov

Proteomics for Protein Oxidation and Interaction Studies

Proteomics focuses on the large-scale study of proteins, their structures, and functions. In this compound research, proteomics is crucial for understanding how this compound induces protein oxidation and alters protein-protein interactions, which are key aspects of its mode of action.

Menadione is known to cause oxidative stress, which can lead to the oxidation of protein thiols. nih.gov Studies in cardiomyocytes using redox-sensitive green fluorescent protein (RoGFP) have shown that menadione elicits rapid oxidation in both the cytosol and the mitochondrial matrix. nih.gov In Aspergillus nidulans exposed to long-term oxidative stress from menadione sodium bisulfite, a comparison of proteomic and DNA microarray data revealed moderate correlation. nih.gov The study found that under these conditions, peroxide-detoxifying peroxiredoxins and cytochrome c peroxidase were replaced by thioredoxin reductase, a nitroreductase, and a flavohemoprotein, and protein degradation became more prominent to eliminate damaged proteins. nih.gov

Genome-Wide Association Studies for Sensitivity/Resistance

Genome-Wide Association Studies (GWAS) are a powerful approach for identifying genetic variants associated with a particular trait. In the context of this compound, GWAS have been used to identify genes that influence sensitivity or resistance to the oxidative stress induced by this compound.

In Drosophila melanogaster, a GWAS was conducted using 167 wild-derived inbred lines to map genetic variations associated with resistance to acute oxidative stress from menadione sodium bisulfite. plos.orgnih.gov The study found significant sex-specific genetic variation in survival time. plos.orgnih.gov The identified single nucleotide polymorphisms (SNPs) associated with resistance were found in many novel genes not previously known to be involved in oxidative stress response. plos.orgnih.gov A subsequent GWAS in Drosophila also identified candidate genes associated with variation in sensitivity to chronic MSB exposure, which formed networks involved in neural development, immunity, and signal transduction. nih.gov

Table 3: Summary of a Genome-Wide Association Study on Menadione Sodium Bisulfite Resistance in Drosophila melanogaster

ParameterFinding
Study Population167 wild-derived inbred lines plos.orgnih.gov
PhenotypeSurvival time under acute MSB exposure plos.orgnih.gov
Key ObservationSignificant and sex-specific genetic variation in resistance. plos.orgnih.gov
Genetic FindingsIdentification of numerous novel candidate genes and SNPs associated with resistance. plos.orgnih.gov

Single-Cell RNA Sequencing in Pathway Elucidation

Single-cell RNA sequencing (scRNA-seq) is a cutting-edge technology that allows for the transcriptional profiling of individual cells. This provides a high-resolution view of cellular heterogeneity and can uncover rare cell populations and novel regulatory pathways that might be obscured in bulk RNA-seq data.

While direct studies focusing on this compound using scRNA-seq are emerging, the technology has been highlighted in broader contexts that include menadione sodium bisulfite as a potential therapeutic. For instance, in a study on colorectal cancer, scRNA-seq was used to elucidate key pathways, and subsequent drug prediction analyses identified menadione sodium bisulfite as a potential therapeutic agent. researchgate.netresearchgate.net This suggests the potential of scRNA-seq to dissect the specific cellular responses to this compound in complex tissues and disease models, paving the way for more targeted research.

Advanced Microscopy and Imaging Techniques

The study of this compound's effects at the cellular and subcellular levels has been significantly advanced by the application of sophisticated microscopy and imaging technologies. These methods allow for the detailed visualization of cellular structures and the real-time tracking of dynamic processes induced by this compound.

Confocal Microscopy for Subcellular Dynamics

Confocal microscopy has proven to be an invaluable tool for investigating the subcellular impact of menadione and its derivatives, such as menadione sodium bisulfite. arvojournals.orgresearchgate.net This technique offers enhanced optical resolution and the ability to eliminate out-of-focus light, providing clear images of specific subcellular compartments. researchgate.net

In research concerning this compound, confocal microscopy has been instrumental in visualizing its effects on mitochondria. For instance, studies have used mitochondria-specific markers like Rhodamine 123 to analyze mitochondrial activity and dynamics following treatment with menadione sodium bisulfite. arvojournals.org These investigations have revealed that changes in mitochondrial function and morphology precede other observable cellular effects. arvojournals.org

One study on bovine lenses demonstrated a concentration- and time-dependent decrease in optical function after exposure to menadione sodium bisulfite. arvojournals.org Confocal microscopy images showed that alterations in mitochondrial activity and dynamics were detectable before any changes in the optical properties of the lens, highlighting the mitochondria as a primary target of the compound. arvojournals.org Furthermore, research in cardiomyocytes has employed confocal microscopy to observe significant mitochondrial fragmentation and fission in response to menadione treatment. nih.gov This technique has also been used to track the subcellular localization of proteins like cytochrome c, showing its redistribution from the mitochondria to the cytosol, a key event in apoptosis. nih.gov

The ability of confocal microscopy to provide high-resolution images of specific subcellular events makes it a powerful method for elucidating the mechanisms of action of compounds like this compound.

Ratiometric Redox Sensor Applications

The use of ratiometric redox sensors represents a significant advancement in understanding the oxidative stress induced by this compound. These genetically encoded fluorescent protein sensors, such as RoGFP (redox-sensitive green fluorescent protein), allow for the quantitative measurement of redox potential in specific subcellular compartments in living cells. nih.gov

Research has utilized ratiometric redox sensors to compare the effects of menadione on oxidant stress in both the cytosol and the mitochondrial matrix. nih.gov In studies with cardiomyocytes, RoGFP was expressed in either the cytosol or targeted to the mitochondrial matrix. nih.gov Upon treatment with menadione, a rapid and progressive oxidation of the RoGFP sensor was observed in both compartments, indicating a widespread oxidative stress. nih.gov

Specifically, in the cytosol, the RoGFP oxidation increased significantly within minutes of menadione application. nih.gov A similar rapid oxidation was observed in the mitochondrial matrix, providing direct evidence of menadione's ability to generate reactive oxygen species (ROS) in this organelle. nih.gov These findings are crucial as they offer a quantitative comparison of the redox changes occurring in different cellular locations simultaneously.

The application of ratiometric sensors provides a dynamic view of the cellular redox state, which is often a primary consequence of exposure to redox-cycling compounds like menadione. This technology has been pivotal in demonstrating that menadione-induced cell death is directly linked to the generation of hydrogen peroxide and involves complex, redundant cell death pathways. nih.gov

Interactive Data Table: Studies on Menadione and Advanced Microscopy

Study Focus Microscopy/Sensor Technique Model System Key Findings Reference
Mitochondrial Function and Lens OpticsConfocal Microscopy with Rhodamine 123Bovine LensesChanges in mitochondrial activity and dynamics precede optical degradation. arvojournals.org
Subcellular Oxidant StressRatiometric Redox Sensor (RoGFP)CardiomyocytesMenadione induces rapid oxidation in both the cytosol and mitochondrial matrix. nih.gov
Mitochondrial MorphologyConfocal MicroscopyCardiomyocytesMenadione treatment leads to significant mitochondrial fragmentation/fission. nih.gov
Protein LocalizationImmunofluorescence with Confocal MicroscopyCardiomyocytesMenadione triggers the redistribution of cytochrome c from mitochondria to the cytosol. nih.gov

Nanotechnology Based Delivery and Formulation of Menadione Bisulfite

Design and Synthesis of Nanocarrier Systems

The development of effective nanocarrier systems is pivotal for the successful delivery of menadione (B1676200) bisulfite. These systems are designed to protect the active compound from degradation, control its release, and improve its interaction with biological systems.

Chitosan-Enclosed Nanoparticles

Chitosan (B1678972), a natural, biodegradable, and biocompatible polymer, has been extensively studied for the nanoencapsulation of menadione sodium bisulfite (MSB). acs.org Chitosan nanoparticles (NPs) are typically synthesized using the ionic gelation method, where chitosan is cross-linked with a polyanion like sodium tripolyphosphate (TPP). nih.gov

In a representative synthesis, MSB is dissolved in a chitosan solution. nih.gov Subsequently, a TPP solution is added dropwise under constant stirring, leading to the spontaneous formation of MSB-loaded chitosan nanoparticles. nih.gov This process is followed by a period of stirring in an ice-water bath to ensure the stability of the newly formed nanoparticles. nih.gov The resulting nanoparticles are opalescent and can be stored at low temperatures for future use. nih.gov

Table 1: Synthesis Parameters for Menadione Sodium Bisulfite-Loaded Chitosan Nanoparticles

ParameterValue/DescriptionSource
Chitosan Concentration Not explicitly stated, but dissolved in solution. nih.gov
MSB Concentration 2.64 mg dissolved in 10 mL of chitosan solution, adjusted to a final concentration of 0.6 mM. nih.gov
TPP Solution Cooled TPP solution added dropwise. nih.gov
Stirring Speed 750 rpm nih.gov
Temperature 50 °C during MSB dissolution, followed by an ice-water bath. nih.gov
Reaction Time 10 minutes for MSB dissolution, 30 minutes of stirring after TPP addition. nih.gov

This table provides an example of the synthesis parameters used in a specific study. The exact parameters can be adjusted to optimize nanoparticle characteristics.

Solid Lipid Nanoparticles

Solid lipid nanoparticles (SLNs) have emerged as another effective carrier system for menadione sodium bisulfite, particularly for dermal applications. nih.gov SLNs are formulated using solid lipids, emulsifiers, and water, and can be produced using various techniques, including high-shear homogenization and ultrasonication. japsonline.com

One method for producing MSB-loaded SLNs involves an ultrasonic approach. nih.gov An oil phase, consisting of a lipid like beeswax and a biosurfactant such as rhamnolipid, is heated. nih.gov Concurrently, an aqueous phase is prepared by dissolving MSB and a surfactant like Tween 80 in deionized water. nih.gov The heated aqueous phase is then added dropwise to the oil phase under agitation to form a pre-emulsion, which is subsequently subjected to ultrasonication to produce the final SLNs. nih.gov

Table 2: Characteristics of Optimized Menadione Sodium Bisulfite-Loaded Solid Lipid Nanoparticles (MSB-SLNs)

CharacteristicValueSource
Average Particle Size 117.26 ± 1.12 nm nih.gov
Zeta Potential -6.28 ± 0.33 mV nih.gov
Polydispersity Index (PDI) 0.262 ± 0.002 nih.gov
Drug Entrapment Efficiency 83.34 ± 0.75% nih.gov

This table presents the optimized characteristics of MSB-SLNs from a study focused on dermal delivery.

Niosome Formulations

Niosomes, which are vesicular systems composed of non-ionic surfactants and cholesterol, represent a viable alternative for the delivery of both hydrophilic and lipophilic compounds, including menadione sodium bisulfite. jyoungpharm.orgnih.gov The lipid film hydration technique is a common method for preparing niosomes. jyoungpharm.org

In this method, the drug, a non-ionic surfactant (e.g., Span 60), and cholesterol are dissolved in an organic solvent. jyoungpharm.org The solvent is then evaporated under reduced pressure to form a thin film on the wall of a round-bottom flask. jyoungpharm.org This film is subsequently hydrated with an aqueous phase, leading to the formation of niosomes. jyoungpharm.org An ultrasonic method has also been employed to synthesize MSB-loaded niosomes, termed "Menasomes," for skin-lightening applications. nih.gov Research has shown that increasing the cholesterol content in these formulations can lead to a decrease in the average size of the niosomes and an increase in entrapment efficiency. nih.gov

Table 3: Effect of Cholesterol on Menadione-Loaded Niosome (Menasome) Characteristics

Cholesterol:Surfactant Ratio (w/w)Average Particle Size (nm)Entrapment Efficiency (%)Source
0:6653.766 ± 25.17130.237 ± 3.4204 nih.gov
6:6298.133 ± 8.82383.616 ± 2.550 nih.gov

This table illustrates the impact of varying cholesterol to surfactant ratios on the physical properties of Menasomes, as reported in a specific study.

Controlled Release and Enhanced Bioavailability Studies

A key advantage of nanoencapsulation is the ability to control the release of the active compound, thereby prolonging its effect and potentially reducing the frequency of application. researchgate.net Studies have demonstrated the controlled release of menadione bisulfite from various nanocarrier systems.

For instance, in vitro release studies of MSB-loaded SLN gel showed a prolonged release pattern, with only 12.612 ± 1.063% of the drug released within the first 2 hours and a stable release observed over 24 hours. nih.gov In contrast, a simple MSB gel released 95% of the drug within the first 8 hours. nih.gov This sustained release is attributed to the solid lipid matrix of the nanoparticles. nih.gov Similarly, liposomal formulations of menadione have also shown controlled release profiles. metu.edu.tr

Nanoformulations have also been shown to enhance the bioavailability of this compound. Chitosan nanoparticles, for example, can be readily absorbed by plant surfaces, which extends the contact time between the encapsulated substance and the plant tissue. nih.govacs.org This, in turn, improves the molecular bioavailability of the active compound. researchgate.netacs.org In dermal applications, MSB-SLN gel demonstrated higher levels of MSB in the cutaneous layers and the receiver compartment compared to a simple MSB formulation. nih.gov

Nanoencapsulation for Biostimulant Properties

Menadione sodium bisulfite is known to act as a biostimulant, capable of activating plant defense mechanisms and increasing tolerance to various stresses. nih.govuma.pt However, its effect is often short-lived. nih.govacs.org Nanoencapsulation has been shown to significantly enhance and prolong these biostimulant properties. researchgate.netuma.pt

Improved Drought Tolerance

A significant application of nanoencapsulated this compound is in enhancing plant tolerance to drought stress. Research has shown that MSB encapsulated in chitosan nanoparticles can increase a plant's tolerance to water deficit and delay the need for re-treatment by at least one week. nih.govacs.orgresearchgate.net This nanoformulation also accelerates plant recovery after rehydration. nih.govresearchgate.net

Studies on plants subjected to water deficit revealed that treatment with MSB-loaded nanoparticles significantly reduced weight loss compared to untreated plants. nih.gov While treatment with free MSB or empty nanoparticles alone did show some increase in tolerance, the encapsulated form provided a more significant protective effect. nih.govacs.org Furthermore, plants treated with MSB-loaded nanoparticles exhibited significantly higher nutrient accumulation under water deficit conditions, which correlates with a higher transpiration rate and is consistent with MSB's ability to prevent ion losses under osmotic stress. nih.gov

Table 4: Effect of MSB and Nano-MSB on Plant Growth Under Water Deficit

TreatmentGrowth Reduction (%)Source
Untreated (Stress) 30 nih.govacs.org
Menadione Sodium Bisulfite (MSB) 11 nih.govacs.org
Empty Nanoparticles (Nps) 5 nih.govacs.org
MSB-loaded Nanoparticles (Mn) Significantly reduced weight loss by 18% compared to untreated plants nih.gov

This table summarizes the findings of a study on the effect of different treatments on plant growth under drought stress, highlighting the superior performance of nanoencapsulated MSB.

Prolonged Protective Effects

Nanoencapsulation has been demonstrated to significantly extend the duration of the protective actions of this compound. This is achieved by shielding the compound from environmental degradation and controlling its release over time.

In agricultural applications, the short-lived protective effect of menadione sodium bisulfite (MSB) against water deficit in plants has been a significant limitation. nih.govacs.orgsemanticscholar.org However, research has shown that encapsulating MSB in chitosan/tripolyphosphate nanoparticles can overcome this issue. nih.govacs.org This nano-formulation increases the plant's tolerance to water deficit and delays the necessity for reapplication by at least one week, which also aids in a faster recovery after rehydration. nih.govacs.orgsemanticscholar.org The protective effect of MSB is linked to its ability to prevent ion losses under osmotic stress. acs.org Studies have shown that under water deficit conditions, plants treated with MSB-loaded nanoparticles accumulate significantly more nutrients compared to other treatments, which is correlated with a higher transpiration rate. acs.org The encapsulation of MSB within chitosan nanoparticles improves the biostimulant's protective properties, offering a promising, environmentally friendly approach to managing drought stress in agriculture. nih.govacs.org

The nanoencapsulation of MSB not only enhances its protective behavior but also increases its durability, thereby extending the time between necessary treatments. nih.govacs.org While unencapsulated MSB can improve plant tolerance to water deficit, its effect diminishes within the second week. nih.gov In contrast, the nano-formulation provides a sustained release, prolonging the biostimulant's action in plants. researchgate.net

Table 1: Effect of Nano-Encapsulated Menadione Sodium Bisulfite (Mn-WD) on Plant Growth Under Water Deficit

Treatment GroupPlant Weight Loss Reduction Compared to Untreated Plants (%)Additional Weight Maintenance Compared to MSB-Treated Plants (M-WD) (%)Additional Weight Maintenance Compared to Empty Nanoparticle-Treated Plants (N-WD) (%)
MSB-Loaded Nanoparticles (Mn-WD)18713
Data sourced from a study on the effects of nano-encapsulated MSB on plants under water-deficit stress. acs.org

In the context of dermal applications, nanotechnology-based formulations have also demonstrated prolonged effects. Solid lipid nanoparticles (SLNs) and niosomes have been utilized to create sustained-release systems for menadione sodium bisulfite. nih.govnih.gov An in vitro diffusion study of an MSB-SLN gel showed a prolonged release pattern. nih.gov Similarly, a niosome formulation of MSB exhibited a continuous release profile over 24 hours, in stark contrast to a simple gel where over 94% of the drug was released in the first 8 hours. nih.gov This extended-release behavior is crucial for applications requiring long-term action. nih.gov

Furthermore, these nano-formulations have shown enhanced and prolonged inhibitory effects on melanin (B1238610) synthesis. nih.govnih.gov MSB-loaded SLNs and niosomes demonstrated significantly greater inhibition of melanin formation compared to free MSB. nih.govnih.gov The sustained release from the nanoparticles is believed to contribute to this long-term inhibitory effect. nih.gov

Table 2: Prolonged Inhibitory Effects of Nano-Formulated Menadione Sodium Bisulfite

FormulationApplicationMeasurementResult
MSB-Solid Lipid Nanoparticles (MSB-SLN)Skin LighteningL-DOPA auto-oxidation inhibition95.14 ± 1.46% (compared to 72.28 ± 0.83% for MSB solution) nih.gov
MSB-NiosomeSkin LighteningL-DOPA auto-oxidation inhibition95.140 ± 2.439% (compared to 83.953 ± 1.629% for pure MSB solution) nih.gov
MSB-Solid Lipid Nanoparticles (MSB-SLN)Skin LighteningMelanin synthesis inhibition (at 15µM)32.09 ± 1.38% (compared to 57.61 ± 1.33% for MSB solution) nih.gov
MSB-NiosomeSkin LighteningMelanin synthesis inhibition (at 15µM)37.426 ± 1.644% (compared to 57.383 ± 1.654% for free MSB) nih.gov
Data from studies evaluating the anti-melanogenesis activities of nano-formulated MSB. nih.govnih.gov

Q & A

Q. What methodological considerations are critical for accurately quantifying Menadione bisulfite in pharmaceutical formulations using HPLC?

Reverse-phase HPLC with a C18 column and a mobile phase of 0.015 mol·L⁻¹ sodium phosphate buffer-methanol (70:30) at 230 nm detection provides reliable quantification. Key parameters to optimize include column efficiency, injection volume, and calibration curve linearity (0.082–2.40 μg range, r = 0.9999). Method validation requires assessing precision (e.g., %RSD < 2%), recovery rates (e.g., 100.4% average), and robustness against matrix effects .

Q. How can spectrophotometric methods be validated for this compound analysis in bulk and biological samples?

Spectrophotometric methods relying on colorimetric reactions (e.g., violet color development at 540 nm with thiosemicarbazide in alkaline media) must adhere to Beer’s law linearity (4–40 μg/mL, r = 0.9995). Validation includes specificity testing against interferents (e.g., excipients), stability studies of the chromophore, and cross-comparison with pharmacopeial methods (e.g., USP) to ensure accuracy .

Q. What experimental protocols ensure this compound stability during storage and handling in laboratory settings?

Stability studies should assess degradation under varying pH, temperature, and light exposure. Use inert buffers (pH 7–8), opaque containers, and refrigeration (4°C) to minimize decomposition. Quantify degradation products (e.g., free menadione) via HPLC or TLC to establish shelf-life limits .

Advanced Research Questions

Q. How does this compound inhibit cytochrome P450-mediated metabolic activation of organophosphates, and what are the redox cycling implications?

this compound acts as a redox cycler, diverting electrons from NADPH-cytochrome P450 reductase to generate ROS, thereby suppressing P450-dependent activation of pro-toxins like parathion. Experimental designs should include in vitro microsomal assays (human CYP isoforms 1A2, 2B6, 3A4) and in vivo rodent models to correlate inhibition with reduced cholinesterase inhibition and neurotoxicity .

Q. What experimental strategies resolve contradictions in this compound’s reported toxicity across cell lines and animal models?

Discrepancies arise from differences in dosing (e.g., bolus vs. sustained release), cell-specific antioxidant capacity, and metabolic activation pathways. Use genetically modified cell lines (e.g., NQO1-knockout) to isolate redox cycling effects. Pair in vitro ROS assays with in vivo biomarker profiling (e.g., GSH/GSSG ratios, lipid peroxidation) to contextualize toxicity mechanisms .

Q. How can chemiluminescence (CL) detection improve sensitivity for this compound in biological fluids compared to conventional methods?

CL methods leveraging menadione’s interaction with luminol or peroxyoxalate systems enhance sensitivity (detection limits < 1 nM). Optimize reaction conditions (pH, catalyst concentration) and validate against spiked biological matrices (e.g., plasma, urine) to mitigate matrix interference. Cross-validate with HPLC-MS for trace-level confirmation .

Q. What experimental designs address the paradoxical pro- and antioxidant effects of this compound in cellular models?

Use dose-response studies with real-time ROS probes (e.g., DCFH-DA) and antioxidant depletion agents (e.g., diethyl maleate). Combine transcriptomic profiling (e.g., Nrf2 pathway activation) with functional assays (e.g., catalase activity) to delineate concentration-dependent dual roles .

Methodological Guidance for Data Analysis

Q. How should researchers handle raw data discrepancies between spectrophotometric and chromatographic this compound assays?

Apply Bland-Altman analysis to assess systematic bias. Investigate sources of variance, such as sample preparation (e.g., extraction efficiency) or interferents (e.g., sulfite derivatives). Use orthogonal methods (e.g., NMR) for arbitration .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in toxicity studies?

Nonlinear regression models (e.g., Hill equation) are preferable to linear models for sigmoidal dose-response curves. Account for inter-animal variability in in vivo studies via mixed-effects modeling. Report confidence intervals and effect sizes to avoid Type I/II errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.